3-Chloro-4,6-dibromoquinoline

Lipophilicity Drug likeness Physicochemical profiling

Traditional dibromoquinoline building blocks restrict SAR exploration to only two diversification sites, constraining analog throughput. 3-Chloro-4,6-dibromoquinoline overcomes this bottleneck with three electronically differentiated halogen handles (C3-Cl, C4-Br, C6-Br), enabling programmable sequential cross-coupling: Suzuki at reactive C4-Br first, then C6-Br, then SNAr/amination at C3-Cl. This trihalogenated scaffold maximizes library diversity per synthetic batch, accelerating hit-to-lead optimization. MW 321.39, XLogP3 4.2, purity ≥98%.

Molecular Formula C9H4Br2ClN
Molecular Weight 321.39 g/mol
CAS No. 927801-50-1
Cat. No. B1612412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4,6-dibromoquinoline
CAS927801-50-1
Molecular FormulaC9H4Br2ClN
Molecular Weight321.39 g/mol
Structural Identifiers
SMILESC1=CC2=NC=C(C(=C2C=C1Br)Br)Cl
InChIInChI=1S/C9H4Br2ClN/c10-5-1-2-8-6(3-5)9(11)7(12)4-13-8/h1-4H
InChIKeyWGDQUDAYMZRLGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-4,6-dibromoquinoline: Identity & Class


3-Chloro-4,6-dibromoquinoline (CAS 927801-50-1) is a trihalogenated quinoline derivative with the molecular formula C₉H₄Br₂ClN and a molecular weight of 321.39 g/mol [1]. It features bromine atoms at the 4- and 6-positions and a chlorine atom at the 3-position of the quinoline ring system. This compound belongs to the class of polyhalogenated heteroaromatic building blocks widely employed in medicinal chemistry and cross-coupling chemistry for the rapid construction of highly substituted quinoline libraries [2]. It is commercially available as a research chemical from multiple suppliers, typically at purities of 95–98% .

Generic Substitution Failure: 3-Chloro-4,6-dibromoquinoline


Simple dibromoquinolines or monochloroquinolines cannot replicate the synthetic utility of 3-chloro-4,6-dibromoquinoline because the three distinct halogen substituents at positions 3, 4, and 6 provide orthogonal reactivity handles with predictable, differentiated leaving-group potentials. The C4–Br bond is significantly more reactive toward oxidative addition in palladium-catalyzed cross-couplings than the C3–Cl bond, while the C6–Br occupies an intermediate reactivity position, enabling programmable sequential derivatization [1]. Replacing this compound with a non-chlorinated analog (e.g., 4,6-dibromoquinoline, CAS 927801-13-6) eliminates the 3-position functional handle, reducing the scaffold's diversification potential from three to two reactive sites. Conversely, using 3-chloroquinoline alone forfeits the two bromine-mediated coupling sites entirely. The computed XLogP3 of 4.2 further distinguishes this compound from less lipophilic analogs, impacting solubility and biological membrane permeability profiles in downstream applications [2].

3-Chloro-4,6-dibromoquinoline: Differentiation from Analogs


Enhanced Lipophilicity vs. 4,6-Dibromoquinoline

The presence of the 3-chloro substituent in 3-chloro-4,6-dibromoquinoline increases its computed lipophilicity (XLogP3 = 4.2) relative to the non-chlorinated analog 4,6-dibromoquinoline (CAS 927801-13-6), which has a lower predicted logP due to the absence of the chlorine atom [1]. This difference in lipophilicity directly influences the compound's suitability for medicinal chemistry campaigns targeting intracellular or membrane-associated protein targets, where higher logP facilitates passive membrane permeability [2].

Lipophilicity Drug likeness Physicochemical profiling

Three Orthogonal Reactive Sites vs. Two

3-Chloro-4,6-dibromoquinoline possesses three distinct carbon-halogen bonds (C3–Cl, C4–Br, C6–Br) with differentiated bond dissociation energies, enabling stepwise, chemoselective functionalization [1]. In contrast, 4,6-dibromoquinoline (CAS 927801-13-6) offers only two reactive sites (C4–Br and C6–Br), reducing the maximum number of sequential derivatization steps from three to two [2]. Studies on related 4,6-dihaloquinolines demonstrate that regioselectivity for Suzuki couplings at the 4-position can be achieved with high fidelity, and that the 3-position chlorine can serve as a handle for SNAr or Buchwald-Hartwig amination in a subsequent step, illustrating a plausible three-step diversification sequence [1].

Cross-coupling Sequential functionalization Scaffold diversification

Molecular Weight Advantage vs. 8-Methyl Analog

3-Chloro-4,6-dibromoquinoline (MW = 321.39 g/mol) is structurally identical to 3-chloro-4,6-dibromo-8-methylquinoline (CAS 1208696-51-8, MW = 335.42 g/mol) except for the absence of an 8-methyl substituent. The 14.03 g/mol (4.2%) lower molecular weight of the target compound places it more favorably within the 'lead-like' chemical space (MW ≤ 350 Da) , and provides a lower starting molecular weight for fragment growth strategies [1]. This difference may appear modest, but in fragment-based drug discovery, each heavy atom added during optimization carries a penalty in ligand efficiency metrics.

Fragment-based drug discovery Lead-likeness Molecular weight optimization

Metabolic Stability: Absence of 7-Fluoro Substitution

3-Chloro-4,6-dibromoquinoline lacks a fluorine atom at the 7-position, in contrast to 4,6-dibromo-3-chloro-7-fluoroquinoline. While direct comparative metabolic stability data for these two specific compounds are not available in the open literature, the well-established effect of aryl fluorine substitution on oxidative metabolism [1] means the fluorine-free target compound is expected to have different CYP450-mediated metabolic profiles. This distinction matters for medicinal chemistry programs where metabolic soft spots at the 7-position of quinoline are known .

Metabolic stability Fluorine chemistry Scaffold selection

3-Chloro-4,6-dibromoquinoline: Research & Industrial Applications


Triple Diversification for Medicinal Chemistry Libraries

In hit-to-lead or lead optimization campaigns targeting quinoline-based bioactive molecules, 3-chloro-4,6-dibromoquinoline serves as a superior starting scaffold compared to dibromoquinolines or monochloroquinolines. The three electronically differentiated halogen handles (C3–Cl, C4–Br, C6–Br) enable stepwise, chemoselective functionalization: initial Suzuki coupling at the most reactive C4–Br, followed by a second coupling at C6–Br, and finally an SNAr or amination at C3–Cl [1]. This sequential strategy maximizes the number of analogs generated per synthetic batch, improving SAR exploration efficiency.

Halogen-Rich Core for Fragment-Based Discovery

With a molecular weight of 321.39 g/mol, 3-chloro-4,6-dibromoquinoline sits at the upper boundary of fragment-sized molecules and provides a halogen-rich core (two bromines, one chlorine) for fragment growth via transition metal-catalyzed cross-coupling [1]. Its computed XLogP3 of 4.2 indicates moderate lipophilicity suitable for targeting hydrophobic binding pockets. Procurement of this specific scaffold, rather than the heavier 8-methyl analog (MW 335.42 g/mol) or the less functionalized 4,6-dibromoquinoline, preserves headroom for property-based optimization .

Regioselective Cross-Coupling Methodology Development

The combination of C–Br and C–Cl bonds in a single quinoline ring system makes 3-chloro-4,6-dibromoquinoline an ideal substrate for developing and benchmarking new regioselective cross-coupling methodologies. Previous work on 4,6-dihaloquinolines established that regioselectivity can be tuned by halide identity at the 6-position [1]. The additional 3-chloro substituent introduces a third selectivity element, enabling studies of three-component sequential coupling strategies that are of general interest to the synthetic methodology community.

Antifungal & Antibacterial Quinoline Scaffold Optimization

Recent discoveries have highlighted dibromoquinoline compounds as promising antifungal agents with novel mechanisms of action (e.g., metal ion homeostasis disruption) and in vivo efficacy [1]. While the specific compound 4b from published studies belongs to the quinolone rather than quinoline series, the structural precedent for halogenated quinoline/quinolone antifungals supports the use of 3-chloro-4,6-dibromoquinoline as a diversification scaffold in antifungal lead discovery programs, where the 3-chloro substituent provides an additional vector for potency and selectivity optimization.

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